molecular formula C24H25NO4 B12908499 1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline CAS No. 37708-04-6

1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Cat. No.: B12908499
CAS No.: 37708-04-6
M. Wt: 391.5 g/mol
InChI Key: MEPXRRRAPSSBAE-UHFFFAOYSA-N
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Description

1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a naphthalene ring system substituted with methoxy groups and a dihydroisoquinoline moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the naphthalene derivative: The starting material, 6,7-dimethoxynaphthalene, is subjected to a Friedel-Crafts alkylation reaction to introduce a methyl group at the 2-position, forming 2-methyl-6,7-dimethoxynaphthalene.

    Oxidation: The methyl group is then oxidized to form the corresponding aldehyde, 2-formyl-6,7-dimethoxynaphthalene.

    Reductive amination: The aldehyde undergoes reductive amination with 6,7-dimethoxy-3,4-dihydroisoquinoline to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can interact with receptor proteins, altering signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

1-((6,7-Dimethoxynaphthalen-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the naphthalene moiety and has different chemical properties and biological activities.

    1-(6,7-Dimethoxynaphthalen-2-yl)ethanone: This compound has a ketone group instead of the dihydroisoquinoline moiety, leading to different reactivity and applications.

    6,7-Dimethoxy-2-naphthaldehyde: This compound has an aldehyde group and is used in different synthetic applications compared to the dihydroisoquinoline derivative.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

37708-04-6

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

1-[(6,7-dimethoxynaphthalen-2-yl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

InChI

InChI=1S/C24H25NO4/c1-26-21-11-16-6-5-15(9-18(16)13-23(21)28-3)10-20-19-14-24(29-4)22(27-2)12-17(19)7-8-25-20/h5-6,9,11-14H,7-8,10H2,1-4H3

InChI Key

MEPXRRRAPSSBAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC4=CC(=C(C=C4C=C3)OC)OC)OC

Origin of Product

United States

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